Butirosina

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

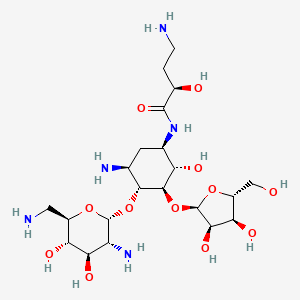

Butirosin is an aminoglycosidic antibiotic complex that is active against both Gram-positive and Gram-negative bacteria . It is produced by submerged fermentation with each of two strains of Bacillus circulans . The complex is a mixture with butirosin A (80-85%) and butirosin B being the major components .

Synthesis Analysis

The synthesis of Butirosin B has been documented in literature . It is obtained from fermentation filtrates of mucoid strains of Bacillus circulans . The process involves shaken-flask and stirred-jar fermentations in a medium containing glycerol, soybean meal, meat peptone, ammonium chloride, and calcium carbonate .Molecular Structure Analysis

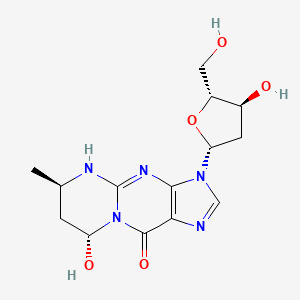

Butirosin consists of two components, butirosin A and butirosin B, which are isomers differing only in the configuration at one carbon atom in the pentose moiety . More detailed molecular structure information can be found in the referenced papers .科学的研究の応用

Broad-Spectrum Antibacterial Activity : Butirosin exhibits broad-spectrum antibacterial activity against both gram-negative and gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and several pathogenic gram-negative species like Escherichia coli and Salmonella enteritidis. It is also noted for its activity against Pseudomonas aeruginosa, including strains resistant to gentamicin (Heifetz et al., 1972).

Isolation and Characterization : Butirosin has been isolated from fermentation filtrates of Bacillus circulans. The antibiotic complex was resolved into isomeric A and B components, with detailed properties of these components provided (Dion et al., 1972).

Biosynthesis Involving Epimerization : The biosynthesis of butirosin involves epimerization at C‐3′′, with enzymes BtrE and BtrF playing a role in this process. This step is crucial in converting ribostamycin to xylostasin, a part of butirosin biosynthesis (Takeishi et al., 2015).

Microbiological Studies and Fermentation : Microbiological studies have shown that butirosin is produced by Bacillus circulans through submerged fermentation. A specific assay using Escherichia coli has been developed for this purpose (Howells et al., 1972).

Unique Amino Acid Side Chain Biosynthesis : The unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of butirosin protects the antibiotic from several resistance mechanisms. The AHBA side chain's biosynthesis involves transfer from the acyl carrier protein to the parent aminoglycoside and subsequent protective gamma-glutamyl group cleavage (Llewellyn et al., 2007).

Pharmacodynamics and Clinical Experience : Butirosin shows marked activity against many bacteria, with indications of being less nephrotoxic and ototoxic than gentamicin. It has been evaluated for safety and efficacy in human clinical trials (Kunsman & Holloway, 1976).

Biosynthetic Gene Cluster Research : Studies on the butirosin-biosynthetic gene cluster from Bacillus circulans have provided insights into the production of 2-deoxystreptamine (DOS), a key component in butirosin biosynthesis (Ota et al., 2000).

Extended Functional Analysis of Biosynthetic Genes : Additional research has extended the understanding of the butirosin biosynthetic gene cluster, identifying several open reading frames and disruption mutants crucial for butirosin production (Kudo et al., 2005).

作用機序

Safety and Hazards

Butirosin appears to have less antibacterial potency than gentamicin on a weight basis, but it is less nephrotoxic and considerably less ototoxic in laboratory animals than the older drug . These early reports suggested that this decreased toxicity might compensate for the lower potency resulting in a safe, effective compound for use in man .

特性

CAS番号 |

12772-35-9 |

|---|---|

分子式 |

C21H41N5O12 |

分子量 |

555.6 g/mol |

IUPAC名 |

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-/m0/s1 |

InChIキー |

XEQLFNPSYWZPOW-KRKVEZTKSA-N |

異性体SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

正規SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

同義語 |

Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5a-Dihydro-4bh-benzo[3,4]phenanthro[1,2-b]azirene](/img/structure/B1197834.png)

![6-[2-(1H-imidazol-5-yl)ethylamino]-N-(4-methylphenyl)heptanamide](/img/structure/B1197845.png)

![7-[(1R,2R,3R,5S)-2-(3-fluorooct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1197846.png)